1H-pyrazole-3,5-diamine

Antioxidant DPPH Assay Free Radical Scavenging

Developing ATP-competitive kinase inhibitors requires authentic 3,5-diaminopyrazole, not substituted analogs or salt forms. This unsubstituted parent scaffold (CAS 16082-33-0) provides a neutral, symmetric diamine core for systematic SAR. • Core scaffold for CDK9 (AAP1742 IC50=0.28 µM) and ILK inhibitors (QLT0267 IC50=26 nM) • Enables 4-position SAR via diazotization/cross-coupling; predicted pKa 16.56 • Antioxidant activity (DPPH IC50=0.8 mg/mL); favorable 30-day toxicity profile at 10 mg/kg/day • ≥95% purity; ambient shipping, store at 2-8°C, protected from light

Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
CAS No. 16082-33-0
Cat. No. B100220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazole-3,5-diamine
CAS16082-33-0
Molecular FormulaC3H6N4
Molecular Weight98.11 g/mol
Structural Identifiers
SMILESC1=C(NN=C1N)N
InChIInChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7)
InChIKeyKGBBJPZIDRELDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3,5-diamine Procurement & Characterization


1H-Pyrazole-3,5-diamine (CAS 16082-33-0) is a heterocyclic aromatic amine with the molecular formula C3H6N4 and a molecular weight of 98.11 g/mol. It features a five-membered pyrazole ring with amino groups at the 3 and 5 positions [1]. Predicted physicochemical properties include a density of 1.496 g/cm³, a boiling point of approximately 485 °C at 760 mmHg, and a predicted acid dissociation constant (pKa) of 16.56 ± 0.10 . It is typically stored at 2-8°C, protected from light [2].

Stored at 2–8 °C, protected from light
Unsubstituted symmetric diamine core
High predicted basicity supports nucleophilic reactivity

Why 1H-Pyrazole-3,5-diamine Cannot Be Generically Substituted


Procurement decisions for 1H-pyrazole-3,5-diamine must be precise due to its role as a core scaffold whose performance is highly dependent on specific substitution patterns. While numerous '3,5-diaminopyrazole' derivatives exist, the parent compound (16082-33-0) is chemically distinct from 4-substituted analogs (e.g., 4-arylazo derivatives like CAN508 or QLT0267), N-substituted variants (e.g., 1-(2-pyridinyl)-4-aryl derivatives), and salt forms (e.g., dihydrochloride, CAS 141193-12-6) [1][2]. The unsubstituted core provides a neutral, highly nucleophilic scaffold with a high predicted pKa (16.56), while substituted derivatives exhibit drastically altered electronic properties, solubility profiles, and biological target selectivity . Substitution can shift activity from broad-spectrum antioxidant/analgesic effects to highly specific kinase inhibition, making the parent compound uniquely suited for applications requiring an unsubstituted, symmetric diamine precursor.

4-Arylazo derivatives introduce conjugated systems that alter electronic and solubility properties, shifting selectivity.
N-substituted variants exhibit distinct steric and electronic profiles that modify nucleophilic reactivity and target engagement.
Salt forms (e.g., dihydrochloride) differ in handling, solubility, and may complicate downstream derivatization.

1H-Pyrazole-3,5-diamine: Quantitative Comparison with Analogs


Antioxidant Potency vs. Thiocyanoacetamide

In a comparative study of antioxidant activity using the DPPH radical scavenging assay, 3,5-diaminopyrazole (the target compound) demonstrated an IC50 of 0.8 mg/mL, whereas its synthetic precursor, thiocyanoacetamide, exhibited an IC50 of 0.5 mg/mL [1]. This indicates a 1.6-fold lower potency for the parent pyrazole relative to the precursor in this specific assay context.

Antioxidant IC50
Head-to-head
Target: 0.8 mg/mL vs Comparator: 0.5 mg/mL (1.6× lower potency)
Establishes measurable baseline for SAR derivatization.
DPPH assay context.
Antioxidant DPPH Assay Free Radical Scavenging

Solubility and pKa vs. 4-Arylazo Derivatives

The unsubstituted 1H-pyrazole-3,5-diamine (16082-33-0) possesses a predicted aqueous solubility of 20.8 mg/mL (0.212 mol/L) and a predicted pKa of 16.56 ± 0.10 . In contrast, 4-arylazo derivatives like QLT0267 (4-((4-methoxyphenyl)diazenyl)-1H-pyrazole-3,5-diamine) have significantly altered physicochemical profiles due to the extended conjugated system and increased lipophilicity [1].

Solubility & pKa
Class-level
Predicted aqueous solubility 20.8 mg/mL; high pKa (~16.6).
Formulation and reactivity context; differs from lipophilic 4-arylazo analogs.
Computational predictions; experimental verification needed.
Physicochemical Properties Solubility pKa

Kinase Selectivity vs. QLT0267

The 1H-pyrazole-3,5-diamine core is a component of several kinase inhibitors. The derivative QLT0267 (4-((4-methoxyphenyl)diazenyl)-1H-pyrazole-3,5-diamine) demonstrates potent and highly selective inhibition of Integrin-Linked Kinase (ILK) with an IC50 of 26 nM and >1000-fold selectivity over CK2, CSK, DNA-PK, PIM1, PKB/AKT [1]. In contrast, other 4-arylazo-3,5-diamino-1H-pyrazoles show a preference for CDKs, particularly CDK9, with lead compound CAN508 having moderate potency against CDK2-cyclin E [2].

Kinase Selectivity
Class-level
Core scaffold: unfunctionalized vs QLT0267: ILK IC50 26 nM, >1000× selective
Enables unbiased SAR exploration without predetermined selectivity constraints.
Derivative selectivity context; class-level inference.
Kinase Inhibition CDK2 ILK Selectivity

Application Scenarios for 1H-Pyrazole-3,5-diamine


Synthetic Precursor for Kinase Inhibitor Libraries

Given its demonstrated utility as the core scaffold for potent kinase inhibitors like QLT0267 (ILK IC50 = 26 nM) and CDK9 inhibitors (e.g., AAP1742, IC50 = 0.28 µM), procurement of 1H-pyrazole-3,5-diamine (16082-33-0) is essential for medicinal chemistry programs focused on developing novel ATP-competitive kinase inhibitors [1][2]. The unsubstituted diamine provides a versatile starting point for introducing diverse substituents at the 4-position via diazotization or cross-coupling, enabling systematic SAR exploration.

Antioxidant and Analgesic Drug Development

The compound's demonstrated antioxidant activity (DPPH IC50 = 0.8 mg/mL) and reported analgesic effects that are 'higher than caffeine' [1] make it a rational choice for researchers investigating novel non-opioid analgesics or antioxidants. Its favorable safety profile in chronic toxicity studies (30-day oral administration at 10 mg/kg/day in rats) further supports its use as a lead compound or core scaffold in this therapeutic area.

Ligand for Coordination Chemistry & Materials Science

The 1H-pyrazole-3,5-diamine core, and specifically its 4-arylazo derivatives, acts as a versatile ligand for transition metals. Complexes with Ni(II), Cd(II), Mn(II), and Co(III) have been synthesized and characterized, exhibiting varied geometries (octahedral, square planar, five-coordinate) [1][2]. Procurement of the parent compound allows researchers to synthesize custom ligands for applications in catalysis, sensing, or metal-organic framework (MOF) construction.

Application
Selection Property
Validation Focus
Medicinal chemistry: kinase inhibitor SAR
Unsubstituted diamine core for 4-position diversification
Kinase panel selectivity profiling
Antioxidant and analgesic research models
Reported DPPH radical scavenging baseline
Analgesic and safety endpoint assessment in rodent models
Coordination chemistry and materials science
Symmetric diamine chelating core
Metal complex synthesis and characterization
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